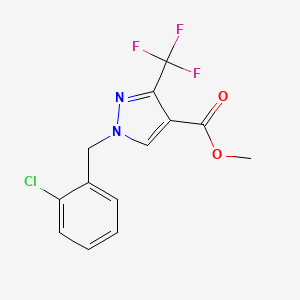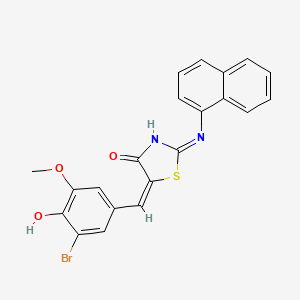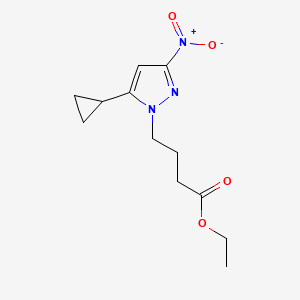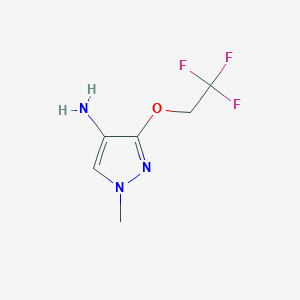![molecular formula C22H20ClF3N2O3 B10903204 (4Z)-4-(3-chloro-4,5-diethoxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10903204.png)
(4Z)-4-(3-chloro-4,5-diethoxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Z)-1-(3-Chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-one typically involves multiple steps:
Formation of the pyrazolone core: This can be achieved through the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the chlorodiethoxyphenyl group: This step involves the reaction of the pyrazolone intermediate with a chlorodiethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
科学研究应用
Medicinal Chemistry: The compound’s pyrazolone core is known for its anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for drug development.
Materials Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of this compound in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazolone core can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
- 4-[(Z)-1-(3-Chloro-4,5-dimethoxyphenyl)methylidene]-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-one
- 4-[(Z)-1-(3-Chloro-4,5-dihydroxyphenyl)methylidene]-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-one
Uniqueness
The presence of the diethoxy groups in 4-[(Z)-1-(3-chloro-4,5-diethoxyphenyl)methylidene]-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-one distinguishes it from similar compounds. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.
属性
分子式 |
C22H20ClF3N2O3 |
|---|---|
分子量 |
452.9 g/mol |
IUPAC 名称 |
(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C22H20ClF3N2O3/c1-4-30-19-11-14(10-18(23)20(19)31-5-2)9-17-13(3)27-28(21(17)29)16-8-6-7-15(12-16)22(24,25)26/h6-12H,4-5H2,1-3H3/b17-9- |
InChI 键 |
WETIQNYMWHTSHR-MFOYZWKCSA-N |
手性 SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)Cl)OCC |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-3-{(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B10903134.png)

![Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B10903150.png)

![tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10903165.png)
![methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903173.png)
![N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B10903187.png)
![methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903188.png)
![methyl 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoate](/img/structure/B10903190.png)
![5-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10903196.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10903201.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B10903216.png)
